molecular formula C22H20N2O4 B299903 2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide

2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide

Cat. No. B299903
M. Wt: 376.4 g/mol
InChI Key: DGCZAONCTZIKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide, commonly known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BMB belongs to the class of benzamide compounds and has been extensively studied for its pharmacological properties.

Mechanism of Action

BMB acts by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in regulating gene expression in cells.
Biochemical and Physiological Effects:
BMB has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BMB in lab experiments is its high potency and specificity towards its target enzymes. However, its low solubility in water and poor bioavailability limit its use in in vivo studies.

Future Directions

1. Investigation of the potential use of BMB in combination with other chemotherapeutic agents for the treatment of cancer.
2. Development of more efficient synthesis methods for BMB.
3. Study of the pharmacokinetics and pharmacodynamics of BMB in animal models.
4. Investigation of the potential use of BMB in the treatment of other inflammatory conditions, such as rheumatoid arthritis.
5. Development of more potent and selective analogs of BMB for use in research and drug development.

Synthesis Methods

BMB can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with 2-methoxyaniline to form BMB.

Scientific Research Applications

BMB has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.

properties

Product Name

2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C22H20N2O4/c1-27-16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22(26)24-19-12-5-6-13-20(19)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

DGCZAONCTZIKPV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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